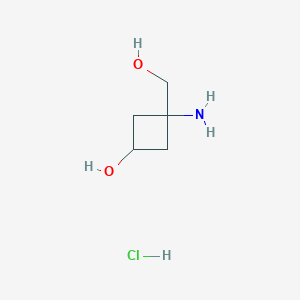
5-(Bromomethyl)-2,4-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2,4-difluorobenzonitrile, also known as BDF, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. BDF is a white solid that has a molecular weight of 236.06 g/mol and a melting point of 95-98 °C. It is primarily used in organic synthesis and has shown promising results in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of Hyperbranched Polymers
5-(Bromomethyl)-1,3-dihydroxybenzene has been used in polymer science to synthesize hyperbranched polyethers through self-condensation, resulting in polymers with high molecular weights. These polymers exhibit a plethora of phenolic hydroxyl groups that can be modified through acylation, benzylation, or silylation, highlighting the versatility of the initial compound in creating functional materials with potential applications in various industries including coatings, adhesives, and electronics (Uhrich, Hawker, Fréchet, & Turner, 1992).
Aryne Reaction in Organic Synthesis
The compound has facilitated advancements in organic synthesis, particularly in the preparation of poly(methylphenyl)acetonitriles through aryne reactions. This method involves a tandem addition-rearrangement reaction, showcasing the compound's utility in constructing complex molecular architectures with potential applications in pharmaceuticals and material science (Waggenspack, Tran, Taylor, Yeung, Morgan, Deshmukh, Khanapure, & Biehl, 1992).
Herbicide Resistance in Transgenic Plants
Research has also explored the use of a bacterial detoxification gene to confer resistance to the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in transgenic tobacco plants. By introducing a gene encoding a specific nitrilase that converts bromoxynil to its primary metabolite, researchers have demonstrated a method to enhance herbicide resistance, paving the way for agricultural advancements (Stalker, McBride, & Malyj, 1988).
Spectroscopic and Non-Linear Optical Properties
The structural and optical properties of related compounds, such as 5-Bromo-2-methoxybenzonitrile, have been investigated through Density Functional Theory (DFT) to understand their potential in non-linear optical applications. Such studies contribute to the development of materials for optical devices, highlighting the broader implications of research on halogenated benzonitriles (Kumar & Raman, 2017).
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2,4-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-6(4-12)8(11)2-7(5)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSGQNHKKXVLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2,4-difluorobenzonitrile | |
CAS RN |
1379361-23-5 |
Source


|
| Record name | 5-(bromomethyl)-2,4-difluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2886902.png)
![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]but-2-ynamide](/img/structure/B2886903.png)

![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol](/img/structure/B2886906.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2886907.png)
![N-(3-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2886908.png)
![N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886909.png)





![2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole](/img/structure/B2886923.png)